GSK-3 Inhibitor II

Description

Structure

3D Structure

Properties

IUPAC Name |

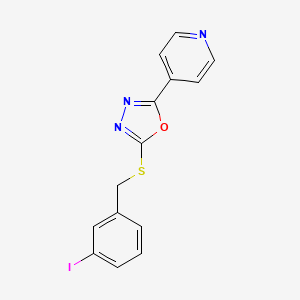

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424894 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478482-75-6 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Characterization and Selectivity Profile of Gsk 3 Inhibitor Ii

Specific Inhibition Profile of GSK-3 Inhibitor II (e.g., GSK-3β Selectivity)

This compound (TIBPO) is recognized as a potent inhibitor of the GSK-3β isoform. Research has demonstrated its efficacy in inhibiting GSK-3β with an IC50 value of 390 nM. A key characteristic of this compound is its notable selectivity for the β isoform of GSK-3, as it has been reported to not inhibit the GSK-3α isoform. This isoform-specific inhibition is a critical aspect of its pharmacological profile, suggesting a potential for more targeted therapeutic applications with a reduced likelihood of off-target effects related to GSK-3α inhibition.

Comparison of this compound with Other Classes of Glycogen (B147801) Synthase Kinase-3 Inhibitors

The landscape of GSK-3 inhibitors is diverse, with compounds categorized based on their mechanism of action. Understanding these different classes provides a framework for contextualizing the specific properties of this compound.

ATP-Competitive Inhibitors

ATP-competitive inhibitors function by binding to the highly conserved ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates. This class represents the largest and most extensively studied group of GSK-3 inhibitors. While often potent, a significant challenge with ATP-competitive inhibitors is achieving high selectivity due to the structural similarity of the ATP-binding site across the kinome. However, a number of highly selective ATP-competitive inhibitors have been developed.

| Compound | IC50 (GSK-3α) (nM) | IC50 (GSK-3β) (nM) |

| CHIR-99021 | 10 | 6.7 |

| SB-216763 | 34.3 | 34.3 |

| LY2090314 | 1.5 | 0.9 |

| AZD1080 | 6.9 (Ki) | 31 (Ki) |

Non-ATP Competitive Inhibitors

Non-ATP competitive inhibitors bind to sites on the GSK-3 enzyme that are distinct from the ATP-binding pocket. This mechanism offers a potential advantage in terms of selectivity, as these allosteric sites are generally less conserved across different kinases. This compound is considered to operate through a mechanism that is not competitive with ATP. Other notable examples in this class include the thiadiazolidinone (B1220539) (TDZD) family of compounds.

| Compound | IC50 (GSK-3α) (nM) | IC50 (GSK-3β) (nM) |

| Tideglusib (B1682902) | - | 60 |

| TDZD-8 | - | 2000 |

| Manzamine A | - | 10000 |

Substrate-Competitive Inhibitors

Substrate-competitive inhibitors represent a more recent approach to kinase inhibition. These molecules are designed to mimic the substrate of the kinase and compete for binding at the substrate-binding site. This strategy is predicated on the higher variability of substrate-binding domains compared to the ATP-binding pocket, which can lead to greater inhibitor specificity. Peptide-based inhibitors, such as L803-mts, are prime examples of this class. While generally possessing lower potency than ATP-competitive inhibitors, their high selectivity is a significant therapeutic advantage. nih.gov

| Compound | IC50 (GSK-3α) (nM) | IC50 (GSK-3β) (nM) |

| L803-mts | - | 40000 |

| L807mts | - | ~50 (µM range) |

Irreversible Inhibitors

Irreversible inhibitors form a covalent bond with the target enzyme, leading to a prolonged and often permanent inactivation of its function. Tideglusib, a non-ATP competitive inhibitor, is also characterized as an irreversible inhibitor of GSK-3β. selleckchem.commedchemexpress.com This irreversible binding is attributed to the interaction with a cysteine residue (Cys-199) within the active site of GSK-3β. medchemexpress.com This sustained inhibition can have significant pharmacodynamic implications.

Considerations of Isoform Selectivity (GSK-3α vs. GSK-3β)

The two isoforms of GSK-3, GSK-3α and GSK-3β, share a high degree of homology within their catalytic domains, making the development of isoform-selective inhibitors a considerable challenge. nih.gov Nevertheless, achieving isoform selectivity is a key goal in the development of GSK-3 inhibitors to minimize potential off-target effects and to target specific pathways where one isoform may play a more dominant role.

This compound (TIBPO) demonstrates a clear preference for GSK-3β, with no significant inhibition of GSK-3α reported. This positions it as a valuable tool for studying the specific functions of the β-isoform.

In contrast, many ATP-competitive inhibitors, such as SB-216763, exhibit comparable potency against both isoforms. selleckchem.comtocris.comrndsystems.com However, some compounds have been developed with a degree of isoform preference. For instance, CHIR-99021 shows a slight preference for GSK-3β over GSK-3α. selleckchem.comselleckchem.com More recently, compounds like BRD0705 have been reported to be selective for GSK-3α, while BRD3731 is selective for GSK-3β, highlighting the progress in achieving isoform-specific inhibition. nih.gov

The development of isoform-selective inhibitors is crucial for dissecting the distinct physiological and pathological roles of GSK-3α and GSK-3β and for advancing more precise therapeutic strategies.

Off-Target Kinase Selectivity and Broader Enzyme Panel Screening

Achieving inhibitor specificity for Glycogen Synthase Kinase-3 (GSK-3) is a significant challenge in drug discovery. nih.gov This difficulty arises because GSK-3 is part of the large family of protein kinases, with over 500 members in the human genome, many of which share structural similarities in the ATP-binding site targeted by most inhibitors. nih.govresearchgate.net Consequently, ATP-competitive inhibitors, a common class of GSK-3 inhibitors, can be prone to off-target effects by binding to other structurally related kinases. nih.gov

For the specific compound this compound, also identified as tip-oxadiazole, detailed and extensive studies on its broader kinase specificity are noted to be limited in the available scientific literature. nih.gov While it is recognized as a potent inhibitor of GSK-3β, a comprehensive characterization across a wide panel of kinases has not been extensively published. nih.gov

Despite the lack of a complete selectivity profile, this compound has been included in various broader screening efforts. It was part of a panel of inhibitors screened for effects on synovial fibroblast invasion in the context of rheumatoid arthritis. nih.gov The compound was also utilized in high-content screening strategies that measure changes in protein complexes to identify drug activities and potential off-target effects in human cells. researchgate.net

Further indirect insights come from large-scale gene expression profiling. In the Broad Institute's CLUE platform, which analyzes the connectivity of gene expression signatures produced by various perturbagens, this compound was evaluated. The analysis revealed a connectivity score between this compound and the Protein Kinase C (PKC) inhibitor class, suggesting a potential relationship in their impact on cellular gene expression. fortunejournals.com It is important to note that this type of data reflects downstream cellular responses and does not necessarily equate to direct enzymatic inhibition of PKC by this compound.

| Perturbagen Class | Target of Interest | Connectivity Score (tau) |

|---|---|---|

| PKC Inhibitor | GSK3B | 85.88 |

Molecular and Cellular Mechanisms of Action of Gsk 3 Inhibitor Ii

Impact on Glycogen (B147801) Synthase Kinase-3 Activity and Phosphorylation Dynamics

GSK-3 Inhibitor II, also known by the synonyms Tip-oxadiazole (TIBPO) and its chemical name 4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-pyridine, is a potent and selective inhibitor of the GSK-3β isoform. nih.govnih.gov In vitro kinase assays have determined its half-maximal inhibitory concentration (IC₅₀) to be in the nanomolar range, with reported values of 390 nM and 150 nM. americanchemicalsuppliers.comnih.gov A key feature of this inhibitor is its selectivity for GSK-3β, as it does not inhibit the GSK-3α isoform. nih.gov

Mechanistically, this compound is a non-ATP competitive inhibitor. merckmillipore.com This indicates that its binding site on the GSK-3β enzyme is distinct from the highly conserved ATP-binding pocket, a characteristic that can contribute to greater selectivity compared to ATP-competitive inhibitors. merckmillipore.comab-science.com

The activity of GSK-3β is regulated by phosphorylation at key residues. Phosphorylation at Serine 9 (Ser9) is inhibitory, while phosphorylation at Tyrosine 216 (Tyr216) is required for full kinase activity. Research in a mouse model of Alzheimer's disease demonstrated that TIBPO blocked the amyloid-β-induced increase in the phosphorylation of GSK-3β at the activating Tyr216 site. scbt.com The same study showed that the inhibitor had no effect on the phosphorylation level of the inhibitory Ser9 residue. scbt.com This suggests that this compound interferes with the activating phosphorylation event rather than promoting inhibitory phosphorylation.

Modulation of Downstream Signaling Pathways by Glycogen Synthase Kinase-3 Inhibition

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamentally regulated by GSK-3β. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This action keeps cytoplasmic levels of β-catenin low. nih.gov The inhibition of GSK-3β activity disrupts this destruction complex. nih.gov Consequently, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and translocation into the nucleus. nih.govrsdjournal.org In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1. nih.govrsdjournal.org GSK-3 inhibitors, including this compound, are recognized as activators of the Wnt/β-catenin signaling pathway due to this direct mechanism. cri.or.threvistanefrologia.com

p53 Apoptotic Signaling Pathway

GSK-3β directly interacts with the tumor suppressor protein p53 and promotes its pro-apoptotic functions. nih.govnih.gov Research utilizing this compound has been instrumental in elucidating this connection. Inhibition of GSK-3β with this compound was shown to cause significant reductions in the p53-mediated transcription of its target genes, including MDM2, p21, and Bax. nih.gov Furthermore, GSK-3β is involved in mitochondrial p53 apoptotic signaling. nih.gov Following DNA damage, GSK-3β is activated in the mitochondria; subsequent inhibition of GSK-3β with this compound was found to block the release of cytochrome c and the activation of caspase-3, key events in the apoptotic cascade. nih.gov These findings establish that GSK-3β promotes p53's actions in both the nucleus and mitochondria, and that these actions can be blocked by this compound. nih.gov

Tau Phosphorylation and Associated Pathology

Hyperphosphorylation of the microtubule-associated protein Tau is a pathological hallmark of Alzheimer's disease, and GSK-3β is a primary kinase responsible for this process. nih.gov The specific effect of this compound on this pathway has been examined in a nontransgenic mouse model of Alzheimer's disease. In this model, the administration of TIBPO (this compound) was shown to block the hyperphosphorylation of Tau at specific, pathologically significant epitopes. scbt.com Specifically, the inhibitor prevented increased phosphorylation at the AT8 (Ser202/Thr205) and AT100 (Ser212/Thr214) sites in the mouse hippocampus. scbt.com This demonstrates that this compound can effectively intervene in the GSK-3β-mediated phosphorylation of Tau associated with neurodegenerative pathology. nih.govscbt.com

Insulin (B600854) Signaling Pathway and Glucose Homeostasis

Glycogen Synthase Kinase-3 (GSK-3) is a critical enzyme in the regulation of glycogen metabolism and insulin signaling. eijppr.com In the insulin signaling cascade, the insulin receptor activates downstream proteins, including IRS-1, PI3-Kinase, and Akt. eijppr.com Activated Akt, in turn, phosphorylates and inactivates GSK-3β at the Ser9 residue. researchgate.net This inactivation is a key step, as active GSK-3 normally phosphorylates and inactivates Glycogen Synthase (GS), the enzyme responsible for converting glucose into glycogen. scielo.br Therefore, the inhibition of GSK-3 by upstream insulin signaling leads to the dephosphorylation and activation of GS, promoting glycogen synthesis and thereby increasing insulin sensitivity. scielo.br

Table 1: Key Proteins in the Insulin Signaling Pathway Regulated by GSK-3

| Protein | Role in Pathway | Effect of GSK-3 Activity | Effect of this compound |

|---|---|---|---|

| Insulin Receptor Substrate-1 (IRS-1) | Transduces signal from the insulin receptor to downstream kinases. | Phosphorylates serine residues, inhibiting insulin signaling. nih.gov | Prevents inhibitory phosphorylation, enhancing insulin sensitivity. eijppr.com |

| Glycogen Synthase (GS) | Key enzyme for glycogen synthesis from glucose. | Phosphorylates and inactivates GS, halting glycogen production. scielo.br | Prevents inactivation, leading to increased glycogen synthesis and glucose storage. scielo.br |

| Akt (Protein Kinase B) | A central kinase in the insulin pathway that promotes cell survival and growth. | Is upstream of GSK-3; its activation leads to GSK-3 inhibition. researchgate.net | Acts downstream of Akt, mimicking its inhibitory effect on GSK-3. |

| Glucose Transporter 4 (GLUT4) | Transporter responsible for insulin-regulated glucose uptake into muscle and fat cells. | Indirectly affects glucose metabolism, primarily through glycogen synthesis regulation rather than direct GLUT4 translocation. scielo.br | Primarily enhances glucose storage by activating GS, with less direct impact on GLUT4 transport. scielo.br |

Regulation of Other Transcription Factors (e.g., NFAT, CREB, c-Myc, Snail, Tbet)

GSK-3β exerts significant control over a multitude of transcription factors that are pivotal in cancer and other cellular processes. nih.gov Its activity can either promote or suppress the function of these factors through direct phosphorylation, influencing their stability, subcellular localization, and transcriptional activity. nih.gov

For instance, GSK-3β-mediated phosphorylation can trigger the proteasomal degradation of proteins like c-Myc. nih.govresearchgate.net The inhibition of GSK-3β leads to the stabilization of c-Myc. researchgate.net Similarly, GSK-3 phosphorylates the transcription factor Snail, which promotes its export from the nucleus and subsequent degradation, thereby upregulating E-cadherin expression. nih.gov

GSK-3β also modulates the activity of the NF-κB pathway, although its role can be complex and context-dependent. nih.gov In some instances, GSK-3β has been shown to phosphorylate NF-κB, leading to its degradation, while other studies suggest it suppresses NF-κB activity by preventing the degradation of its inhibitor, IκBα. nih.gov Furthermore, GSK-3β is known to phosphorylate and inhibit the cAMP-response element binding protein (CREB), which in turn can suppress the expression of anti-apoptotic proteins like Bcl-2. nih.gov In the context of the Wnt signaling pathway, GSK-3β's inhibition is a central event, preventing the phosphorylation and subsequent degradation of β-catenin, allowing it to enter the nucleus and activate target gene transcription. mdpi.com GSK-3β also positively regulates the nuclear export of Nuclear Factor of Activated T-cells (NFAT) through site-specific phosphorylation. nih.gov

Table 2: Regulation of Transcription Factors by GSK-3

| Transcription Factor | Effect of GSK-3 Phosphorylation | Consequence of GSK-3 Inhibition |

|---|---|---|

| c-Myc | Promotes proteasomal degradation. nih.govresearchgate.net | Stabilization and increased activity. researchgate.net |

| Snail | Promotes nuclear export and degradation. nih.gov | Stabilization and nuclear accumulation, potentially promoting epithelial-mesenchymal transition (EMT). nih.gov |

| NF-κB | Complex regulation; can promote its degradation or suppress its activity via IκBα. nih.gov | Context-dependent; can lead to either activation or suppression of NF-κB signaling. |

| CREB | Inhibits activity. nih.gov | Activation of CREB-mediated transcription. |

| NFAT | Promotes nuclear export. nih.gov | Nuclear accumulation and increased activity. nih.gov |

| β-catenin | Phosphorylates for degradation. mdpi.com | Stabilization, nuclear translocation, and activation of Wnt target genes. mdpi.com |

Regulation of Cell Cycle Proteins (e.g., cyclin D, cyclin E, p21)

GSK-3 plays a role in controlling the cell cycle, partly through the regulation of key proteins like cyclins. Cyclin D1, a crucial regulator of the G1 to S phase transition, is a notable substrate of GSK-3β. nih.govyoutube.com GSK-3β phosphorylates cyclin D1 specifically on the Thr-286 residue. nih.gov This phosphorylation event acts as a signal for the protein's ubiquitination and subsequent degradation by the proteasome, which helps to keep cyclin D1 levels low in normal, non-dividing cells. nih.govyoutube.com Inhibition of GSK-3β, therefore, can lead to the stabilization and accumulation of cyclin D1. nih.gov

Beyond regulating its stability, GSK-3β-mediated phosphorylation also influences the subcellular localization of cyclin D1. Overexpression of active GSK-3β can cause cyclin D1 to redistribute from the nucleus to the cytoplasm. nih.gov This suggests that by inhibiting GSK-3, compounds like this compound can affect not only the levels of cyclin D1 but also its location and ability to interact with its binding partners, cyclin-dependent kinases (CDK4/6), in the nucleus to drive cell cycle progression. youtube.com

Similarly, GSK-3β can phosphorylate cyclin E, marking it for degradation and helping to keep its levels in check during the G1 phase. youtube.com However, some research suggests that GSK-3's influence on cyclin D1 levels might be limited under certain conditions and that other signaling pathways can have a more dominant role. nih.gov The inhibition of GSK-3 can also lead to cell cycle arrest, for example at the G2/M phase in glioblastoma cells, indicating a complex, context-specific role in cell cycle control. mdpi.com

Table 3: GSK-3 Regulation of Cell Cycle Proteins

| Protein | Phase of Action | Effect of GSK-3 Phosphorylation | Consequence of GSK-3 Inhibition |

|---|---|---|---|

| Cyclin D1 | G1 Phase | Phosphorylates on Thr-286, targeting it for proteasomal degradation and promoting cytoplasmic localization. nih.gov | Stabilization, nuclear accumulation, and potential promotion of G1/S transition. nih.gov |

| Cyclin E | G1/S Transition | Promotes degradation. youtube.com | Potential stabilization and accumulation. |

| p21 | G1/S Checkpoint | GSK-3's role is less direct but can be influenced by pathways it regulates, such as p53. | Can contribute to cell cycle arrest in certain cancer types. mdpi.com |

Autophagy and Lysosomal Acidification Pathways

GSK-3 inhibition plays a significant role in modulating cellular clearance pathways, specifically autophagy and lysosomal function. nih.govtau.ac.il Inhibition of GSK-3 enhances lysosomal acidification, a critical process for the digestive function of lysosomes. nih.gov This effect is mediated through at least two interconnected pathways: the mTORC1 signaling pathway and the endocytic pathway. nih.gov

GSK-3 inhibition leads to the activation of the Tuberous Sclerosis Complex (TSC), which in turn suppresses mTORC1 activity. nih.govmdpi.com Since mTORC1 is a known inhibitor of autophagy, its suppression by the GSK-3/TSC axis promotes autophagic activity. nih.govtau.ac.il Furthermore, GSK-3 inhibition promotes the nuclear localization of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, further enhancing these processes. mdpi.comnih.gov

Strikingly, GSK-3 inhibitors can restore lysosomal acidification even when autophagy is non-functional, indicating an independent mechanism of action. nih.gov This is achieved by enhancing endocytic traffic. Research shows that GSK-3 inhibition increases the internalization of materials, boosts the recruitment of active Rab5 to endosomes, and promotes the clustering of Rab7/RILP at lysosomes—all essential steps for the maturation of late endosomes into functional lysosomes. nih.gov This dual regulation of both autophagy and endocytosis places GSK-3 as a key coordinator of cellular homeostasis and clearance. nih.govtau.ac.il

Table 4: Effects of GSK-3 Inhibition on Autophagy and Lysosomal Pathways

| Pathway/Component | Function | Effect of GSK-3 Inhibition |

|---|---|---|

| Lysosomal Acidification | Creates the acidic environment necessary for lysosomal enzyme activity. | Enhanced. nih.gov |

| mTORC1 | A master regulator of cell growth; a negative regulator of autophagy. | Inhibited (via TSC activation). nih.govmdpi.com |

| Autophagy | Cellular self-degradation process for removing damaged organelles and proteins. | Induced/Enhanced. tau.ac.ilnih.gov |

| TFEB (Transcription Factor EB) | Master regulator of lysosomal biogenesis and autophagy genes. | Promotes nuclear localization and activation. mdpi.comnih.gov |

| Endocytic Trafficking | Internalization and transport of substances into the cell. | Enhanced, promoting late endosome maturation. nih.gov |

Mitochondrial Function and Bioenergetics

A fraction of cellular GSK-3 is localized within mitochondria, where it directly influences energy metabolism and cell death pathways. frontiersin.org Mitochondrial GSK-3 (mGSK-3) has been shown to regulate key aspects of mitochondrial function, including the activity of the pyruvate (B1213749) dehydrogenase complex and components of the respiratory chain. frontiersin.orgkarger.com Specifically, GSK-3 can inhibit the NADH:ubiquinone oxidoreductase (Complex I) of the respiratory chain. frontiersin.org

GSK-3 inhibition has been found to modulate mitochondrial bioenergetics. For example, GSK-3 inhibitors can reduce the rate of ATP consumption in isolated mitochondria under de-energized conditions and slow the transport of adenine (B156593) nucleotides across the outer mitochondrial membrane. nih.gov This effect is potentially linked to the regulation of the Voltage-Dependent Anion Channel (VDAC), a key protein in the outer mitochondrial membrane that controls the passage of metabolites. nih.gov

Furthermore, GSK-3 plays a crucial role in regulating the mitochondrial permeability transition pore (mPTP), a channel whose opening can trigger cell death. karger.comnih.gov GSK-3 can promote the mitochondrial translocation of pro-apoptotic proteins like Bax. frontiersin.org Consequently, inhibition of GSK-3 can be protective by preventing this translocation. frontiersin.org GSK-3 is also implicated in controlling mitochondrial biogenesis, the process of generating new mitochondria, through its interaction with signaling molecules like PGC-1α. karger.comnih.gov

Table 5: Regulation of Mitochondrial Function by GSK-3

| Mitochondrial Process/Component | Role of GSK-3 | Effect of this compound |

|---|---|---|

| Mitochondrial Permeability Transition Pore (mPTP) | Promotes opening by facilitating the translocation of pro-apoptotic proteins (e.g., Bax). frontiersin.org | Inhibits mPTP opening, promoting cell survival. karger.com |

| Respiratory Chain (Complex I) | Inhibits activity. frontiersin.org | May relieve inhibition, affecting bioenergetics. |

| Adenine Nucleotide Transport | Regulates transport across the outer membrane via VDAC. nih.gov | Slows adenine nucleotide transport. nih.gov |

| Mitochondrial Biogenesis | Regulates key transcription factors like PGC-1α. karger.com | Modulates the creation of new mitochondria. nih.gov |

| Hexokinase II (HK II) Binding | Controls the binding of HK II to the outer mitochondrial membrane, supporting the Warburg effect in cancer cells. frontiersin.org | May disrupt HK II binding, affecting cancer cell metabolism. frontiersin.org |

Cellular Effects Resulting from Glycogen Synthase Kinase-3 Inhibition

Cell Proliferation and Survival Modulation

The effect of GSK-3 inhibition on cell proliferation and survival is highly context-dependent, varying significantly with cell type and transformation status. wustl.edu GSK-3 can exhibit both pro-apoptotic and anti-apoptotic functions. wustl.edu

In many cancer types, such as osteosarcoma and cervical cancer, GSK-3 activity is critical for tumorigenicity, and its inhibition leads to a decrease in cell proliferation and survival. spandidos-publications.comnih.govnih.gov Pharmacological inhibition of GSK-3 in these cells has been shown to reduce viability and migration, and induce apoptosis. spandidos-publications.comnih.gov This anti-proliferative effect can be mediated by various mechanisms, including the modulation of the PI3K/Akt signaling pathway, induction of cell cycle arrest, and a decrease in the expression of anti-apoptotic proteins like Bcl-2. mdpi.comspandidos-publications.comnih.gov

Conversely, in other contexts, it is the inhibition of GSK-3 that promotes apoptosis. wustl.edu For example, while GSK-3 inhibitors can trigger apoptotic signals in pancreatic cancer cells, they also simultaneously elicit a pro-survival autophagic response. nih.gov Interfering with this autophagic response sensitizes the cancer cells to apoptosis induced by the GSK-3 inhibitor, highlighting a complex interplay of signaling pathways that determine the ultimate cell fate. nih.gov Therefore, the role of GSK-3 as a "tumor promoter" or "tumor suppressor" is not universal, and the outcome of its inhibition depends on the specific cellular wiring of the cancer . mdpi.com

Table 6: Context-Dependent Effects of GSK-3 Inhibition on Cell Proliferation and Survival

| Cell Type | Effect of GSK-3 Inhibition | Underlying Mechanism |

|---|---|---|

| Osteosarcoma Cells | Decreased proliferation and survival; increased apoptosis. spandidos-publications.comnih.gov | Decreased expression of Bcl-2. spandidos-publications.comnih.gov |

| Cervical Cancer Cells | Reduced cell viability, proliferation, and migration. nih.gov | Modulation of the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition. nih.gov |

| Pancreatic Cancer Cells | Induces both apoptosis and a pro-survival autophagic response. nih.gov | JNK-dependent apoptotic signals and TFEB-mediated autophagy. nih.gov |

| Glioblastoma Multiforme (GBM) | Induction of apoptosis and G2/M cell cycle arrest. mdpi.com | Increased expression of caspase-3 and caspase-8. mdpi.com |

Apoptosis and Programmed Cell Death Regulation

Glycogen synthase kinase-3 (GSK-3) inhibitors, including this compound, exhibit a complex and often paradoxical role in the regulation of apoptosis and programmed cell death. The effect of GSK-3 inhibition on cell survival is highly context-dependent, varying with cell type and the specific apoptotic signaling pathway activated. nih.gov

GSK-3 can either promote or inhibit apoptosis. Its pro-apoptotic functions are often mediated through the intrinsic mitochondrial pathway. nih.gov For instance, active GSK-3 can facilitate the pro-apoptotic actions of the tumor suppressor protein p53. wustl.eduspandidos-publications.com Inhibition of GSK-3 has been shown to block the accumulation of p53 following cellular stress, thereby preventing apoptosis. wustl.edu Furthermore, GSK-3 inhibitors can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, shifting the balance towards cell survival. nih.govnih.gov In some cancer cells, such as osteosarcoma, inhibition of GSK-3 leads to a decrease in Bcl-2 expression and subsequent induction of apoptosis through the mitochondrial pathway. nih.gov

Conversely, GSK-3 can inhibit the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. nih.gov In this context, inhibition of GSK-3 can sensitize cells to apoptosis induced by ligands like Tumor Necrosis Factor (TNF). nih.gov This sensitization is often linked to the inhibition of the pro-survival transcription factor NF-κB, which is positively regulated by GSK-3 in some cellular systems. nih.govmdpi.com However, the interplay between GSK-3, NF-κB, and TNF-mediated apoptosis is intricate and can vary between cell types. nih.gov

The dual nature of GSK-3 in apoptosis underscores its role as a critical signaling node. GSK-3 inhibitors can therefore either protect cells from or predispose them to programmed cell death, depending on the cellular context and the initiating apoptotic stimulus. nih.govnih.gov

Table 1: Effects of GSK-3 Inhibition on Key Apoptosis Regulators

| Apoptotic Regulator | Effect of GSK-3 Inhibition | Outcome |

| p53 | Attenuation of activity/accumulation wustl.edu | Inhibition of Apoptosis |

| Bcl-2 | Increased expression nih.govnih.gov | Inhibition of Apoptosis |

| Bax | Decreased expression wustl.edu | Inhibition of Apoptosis |

| NF-κB | Suppression of activity nih.govnih.gov | Promotion of Apoptosis |

Neuronal Plasticity and Neurogenesis

GSK-3 inhibitors play a significant role in modulating neuronal plasticity and promoting neurogenesis, the process of generating new neurons. researchgate.netmdpi.com Inhibition of GSK-3 has been demonstrated to foster the proliferation, migration, and differentiation of neural stem cells towards a neuronal fate, particularly in the hippocampus, a brain region crucial for learning and memory. researchgate.netoup.com This suggests that GSK-3 acts as a key negative regulator of adult neurogenesis, and its inhibition can unlock the brain's regenerative potential. oup.comnih.gov

In the context of neuronal plasticity, which is the ability of synapses to strengthen or weaken over time, GSK-3 is a critical player. frontiersin.orgdntb.gov.ua Research has specifically implicated GSK-3 in N-methyl-D-aspartate receptor (NMDAR)-dependent long-term depression (LTD), a form of synaptic plasticity characterized by a lasting decrease in synaptic strength. frontiersin.orgdntb.gov.uanih.gov Pharmacological inhibition of GSK-3 has been shown to prevent the induction of LTD in the hippocampus. frontiersin.orgdntb.gov.uanih.gov

Furthermore, GSK-3 activity is itself regulated by other forms of synaptic plasticity. For instance, during long-term potentiation (LTP), a process involving the strengthening of synapses, GSK-3 is inhibited. nih.govoup.com This suggests a reciprocal relationship where LTP can suppress LTD by inhibiting GSK-3. frontiersin.org This intricate regulation highlights the central role of GSK-3 in balancing synaptic strength and maintaining proper neuronal function. By influencing both the birth of new neurons and the modification of existing synaptic connections, GSK-3 inhibitors emerge as powerful modulators of brain structure and function.

Table 2: Research Findings on this compound in Neuronal Plasticity and Neurogenesis

| Research Area | Model System | Key Findings |

| Adult Hippocampal Neurogenesis | In vitro and in vivo (rodent models) | Inhibition of GSK-3 induces proliferation, migration, and neuronal differentiation of neural stem cells. researchgate.net |

| Long-Term Depression (LTD) | Rat hippocampal slices | GSK-3 inhibitors prevent the induction of NMDAR-dependent LTD. frontiersin.orgdntb.gov.ua |

| Fragile X Syndrome Model | Fmr1 knockout mice | A GSK3β inhibitor reversed learning deficits and rescued impaired adult hippocampal neurogenesis. biorxiv.org |

Synaptic Transmission and Function

GSK-3 inhibitors have a demonstrable impact on synaptic transmission and function, primarily by modulating the key processes of long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. frontiersin.orgnih.gov GSK-3 is not typically required for basal, low-frequency synaptic transmission at connections like the CA3-CA1 synapses in the hippocampus. frontiersin.org However, its role becomes critical during the induction of specific forms of synaptic plasticity.

A significant body of evidence points to the requirement of GSK-3 activity for the induction of NMDAR-dependent LTD. frontiersin.orgdntb.gov.ua The application of various structurally distinct GSK-3 inhibitors has been shown to block the induction of LTD in hippocampal slices. frontiersin.org This suggests that GSK-3 is a crucial downstream component of the signaling cascade that leads to a persistent weakening of synaptic strength.

Conversely, the inhibition of GSK-3 is a feature of LTP induction. frontiersin.orgnih.govoup.com The activation of the PI3K/Akt signaling pathway during LTP leads to the inhibitory phosphorylation of GSK-3. frontiersin.orgoup.com This inhibition of GSK-3 during LTP may serve to prevent the concurrent induction of LTD, thereby stabilizing the potentiated state of the synapse. frontiersin.orgnih.gov

At a more molecular level, GSK-3 has been implicated in the regulation of synaptic receptor trafficking. Recent studies suggest that GSK-3β phosphorylates phosphatidylinositol 4-kinase type IIα (PI4KIIα), a lipid kinase, to stabilize the expression of NMDA receptors at the synapse. nih.gov Inhibition of GSK-3 can lead to a reduction in synaptic NMDA receptors, providing a potential mechanism for its role in modulating synaptic plasticity. nih.gov

Table 3: Impact of GSK-3 Inhibition on Synaptic Processes

| Synaptic Process | Effect of GSK-3 Inhibition | Underlying Mechanism (where known) |

| NMDAR-dependent LTD | Prevention of induction frontiersin.orgdntb.gov.ua | GSK-3 activity is required for the signaling cascade leading to LTD. |

| NMDAR-dependent LTP | Facilitation (indirectly) | Inhibition of GSK-3 is a downstream effect of LTP induction, which may prevent opposing LTD processes. frontiersin.orgnih.gov |

| Basal Synaptic Transmission | No significant effect frontiersin.org | GSK-3 activity is not essential for low-frequency neurotransmission. |

| Synaptic NMDA Receptors | Reduction in surface expression nih.gov | May involve the regulation of PI4KIIα phosphorylation. nih.gov |

Immune Cell Modulation (e.g., T-cells, Natural Killer Cells)

GSK-3 inhibitors have emerged as significant modulators of the immune system, with pronounced effects on both innate and adaptive immune cells, particularly T-cells and Natural Killer (NK) cells. nih.govnih.govresearchgate.net Inhibition of GSK-3 has been shown to enhance the anti-tumor activity of these cytotoxic lymphocytes.

In the context of NK cells, pharmacological inhibition of GSK-3 promotes their maturation, characterized by the upregulation of the surface marker CD57. nih.govnih.gov This maturation is associated with increased cytotoxic capabilities. nih.govnih.gov GSK-3 inhibition elevates the expression of key transcription factors involved in late-stage NK cell maturation, such as T-BET and ZEB2. nih.gov Functionally, NK cells expanded in the presence of a GSK-3 inhibitor exhibit significantly higher production of pro-inflammatory cytokines like TNF-α and IFN-γ, enhanced natural cytotoxicity, and increased antibody-dependent cellular cytotoxicity (ADCC). nih.govnih.gov In some contexts, this enhanced activity is linked to the upregulation of lymphocyte function-associated antigen-1 (LFA-1) on NK cells, promoting their interaction with target cells. nih.gov

Similarly, GSK-3 inhibition positively impacts T-cell function. In CD8+ cytotoxic T-lymphocytes, inhibiting GSK-3 enhances their cytolytic activity against tumor cells. researchgate.net This effect is partly attributed to the downregulation of inhibitory receptors like PD-1 and LAG-3. researchgate.netpatsnap.com Mechanistically, GSK-3 inhibition can lead to an increase in the expression of the transcription factor T-bet, which in turn represses the transcription of PD-1 and LAG-3. researchgate.netpatsnap.com Furthermore, GSK-3 is constitutively active in resting T-cells, and its inhibition is a key step in T-cell activation and proliferation. researchgate.netpatsnap.com

Table 4: Effects of GSK-3 Inhibition on Immune Cells

| Immune Cell Type | Key Effects of GSK-3 Inhibition |

| Natural Killer (NK) Cells | Promotes late-stage maturation (CD57 upregulation). nih.govnih.govEnhances production of TNF-α and IFN-γ. nih.govnih.govIncreases natural cytotoxicity and ADCC. nih.govnih.govUpregulates transcription factors T-BET and ZEB2. nih.gov |

| CD8+ T-cells | Enhances cytolytic activity. researchgate.netDownregulates inhibitory receptors PD-1 and LAG-3. researchgate.netpatsnap.comIncreases expression of the transcription factor T-bet. researchgate.netpatsnap.comPromotes proliferation and activation. researchgate.net |

Regulation of Cell Migration

Glycogen synthase kinase-3 (GSK-3) plays a crucial role in the complex processes governing cell migration. The inhibition of GSK-3 has been shown to suppress cell motility in various cell types. This regulatory function appears to be closely linked to the dynamics of focal adhesions, which are large protein complexes that connect the cell's cytoskeleton to the extracellular matrix and are essential for cell movement.

Research indicates that GSK-3, in cooperation with its binding partner h-prune, regulates the disassembly of focal adhesions. The process of cell migration requires a dynamic cycle of formation and turnover of these adhesive structures. Inhibition of GSK-3 activity, either through pharmacological inhibitors or by using small interfering RNA (siRNA) to reduce its expression, has been observed to delay the disassembly of key focal adhesion components like paxillin.

The suppression of focal adhesion disassembly by GSK-3 inhibition consequently affects downstream signaling events that are critical for cell migration. Specifically, the inhibition of GSK-3 has been shown to suppress the tyrosine phosphorylation of focal adhesion kinase (FAK) and the activation of the small GTPase Rac, both of which are pivotal for the cytoskeletal rearrangements that drive cell protrusion and movement. Therefore, by controlling the stability of focal adhesions, GSK-3 acts as a key regulator of both haptotactic (directed) and random cell migration.

Table 5: Role of GSK-3 in Cell Migration Pathways

| Cellular Component/Process | Effect of GSK-3 Inhibition |

| Cell Motility | Inhibition of migration |

| Focal Adhesion Disassembly | Delayed disassembly of paxillin |

| Focal Adhesion Kinase (FAK) | Suppression of tyrosine phosphorylation |

| Rac Activation | Suppression of activation |

Methodological Approaches in Glycogen Synthase Kinase 3 Inhibitor Research

In Vitro Experimental Models (e.g., Enzyme Assays, Cell Culture Systems)

In vitro models are fundamental for the initial characterization of kinase inhibitors, providing direct evidence of enzyme inhibition and cellular effects in a controlled environment.

Enzyme Assays Enzyme assays are employed to determine the direct inhibitory effect of a compound on the kinase's activity. For GSK-3 Inhibitor II, biochemical assays revealed it to be a potent and selective inhibitor of the GSK-3β isoform. caymanchem.comcnreagent.com It demonstrated a half-maximal inhibitory concentration (IC₅₀) of 390 nM against GSK-3β, while notably not showing inhibitory activity against the closely related GSK-3α isoform. caymanchem.comcnreagent.com

| Compound | Target | IC₅₀ | Selectivity |

| This compound (tip-oxadiazole) | GSK-3β | 390 nM | Selective for GSK-3β over GSK-3α |

Cell Culture Systems Cell-based assays are critical for understanding how an inhibitor affects cellular pathways. Research using human H1299 lung carcinoma cells, which are p53-null, has been instrumental in elucidating the functional relationship between GSK-3β and the tumor suppressor protein p53. nih.govnih.gov Studies demonstrated that the inhibition of GSK-3β by compounds including this compound blocks the functional regulation of p53. caymanchem.comnih.gov This intervention leads to a significant reduction in the p53-mediated transcription of downstream target genes. nih.gov Specifically, the inhibition of GSK-3β was shown to decrease the levels of proteins involved in cell cycle regulation and apoptosis, such as MDM2, p21, and Bax. caymanchem.comnih.gov Furthermore, inhibiting GSK-3β was found to modulate mitochondrial p53 apoptotic signaling by preventing the release of cytochrome c and the subsequent activation of caspase-3 following DNA damage. nih.govnih.gov

| Cellular Model | Effect of GSK-3β Inhibition | Downstream Effect |

| H1299 Cells | Blocks functional regulation of p53 | Decreased protein levels of MDM2, p21, Bax |

| H1299 Cells | Modulates mitochondrial p53 apoptotic signaling | Blocked cytochrome c release and caspase-3 activation |

In Vivo Animal Models (e.g., Transgenic Mice, Genetic Disease Models)

Animal models are crucial for evaluating the physiological effects of an inhibitor in a complex, living system. While some sources suggest that this compound has been used in vivo to block GSK3β-mediated Tau phosphorylation and memory impairment in the hippocampus of mouse models of Alzheimer's disease, other reports state a lack of published in vivo data for this specific compound. caymanchem.comcnreagent.com Therefore, detailed findings from specific transgenic or genetic disease models for this compound are not consistently available in the referenced literature.

Molecular Biology Techniques (e.g., CRISPR-Cas9, RNA-Sequencing, Western Blotting)

Molecular biology techniques are used to probe the specific changes in gene and protein expression and function resulting from inhibitor treatment.

Western Blotting Western blotting is a key technique used to detect and quantify changes in specific protein levels. In studies investigating the effects of GSK-3β inhibition, this method was essential for observing the downstream consequences on the p53 pathway. Research showed that upon inhibition of GSK-3β, the protein levels of p53 targets, including the E3 ubiquitin ligase MDM2, the cyclin-dependent kinase inhibitor p21, and the pro-apoptotic protein Bax, were all substantially reduced. caymanchem.comnih.gov This technique also confirmed that inhibiting GSK-3β prevents the activation of caspase-3 and the release of cytochrome c from mitochondria, key events in the apoptotic cascade. nih.govnih.gov

There is no available information in the searched sources regarding the use of CRISPR-Cas9 or RNA-Sequencing in studies specifically involving this compound.

Structural Biology and Computational Approaches for Inhibitor Design (e.g., X-ray Crystallography, Molecular Docking)

Computational chemistry and structural biology are pivotal in the rational design and discovery of novel kinase inhibitors.

The discovery of the 1,3,4-oxadiazole (B1194373) class of compounds, which includes this compound, was achieved through a computational strategy known as "scaffold hopping". nih.gov This approach utilized a virtual screening method based on CATS (Chemically Advanced Template Search) molecular descriptors to identify novel chemical structures that could serve as a backbone for GSK-3 inhibitors. cnreagent.comnih.gov This technique allows for the identification of new lead compounds with potentially improved properties by moving from a known active scaffold to a new one while retaining key pharmacophoric features. nih.gov

While the general oxadiazole scaffold has been studied using methods like X-ray crystallography to understand binding modes, specific structural or molecular docking data for this compound (tip-oxadiazole) itself are not detailed in the provided search results. nih.govnih.gov

Biomarker Identification and Validation Strategies

Identifying and validating biomarkers is essential for monitoring the biological activity of an inhibitor and its therapeutic effect. The investigation into this compound's mechanism has highlighted several potential biomarkers of its activity.

The research by Watcharasit et al. (2003) effectively serves as a validation study for several biomarkers downstream of GSK-3β in the context of p53 signaling. nih.govnih.gov By demonstrating that inhibition of GSK-3β leads to measurable decreases in the proteins MDM2, p21, and Bax, the study validates these molecules as pharmacodynamic biomarkers for the inhibitor's engagement of the GSK-3β/p53 pathway. nih.gov Similarly, the modulation of mitochondrial events, specifically the inhibition of cytochrome c release and caspase-3 activation, provides additional biomarkers to confirm the compound's pro-survival effects in cells under apoptotic stress. nih.govnih.gov These findings establish a clear set of molecular indicators that can be used to verify the biological action of this compound in preclinical models.

Challenges and Future Directions in Glycogen Synthase Kinase 3 Inhibitor Research

Strategies for Achieving Enhanced Selectivity and Minimizing Off-Target Effects

A primary challenge in the development of GSK-3 inhibitors is achieving high selectivity. The ATP-binding site of GSK-3 is highly conserved among the broader family of protein kinases, which includes over 500 members. nih.gov This homology means that many ATP-competitive inhibitors, while potent against GSK-3, may also inhibit other kinases, such as cyclin-dependent kinases (CDKs), leading to potential off-target effects and toxicity. researchgate.net Furthermore, GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which share 98% sequence identity within their catalytic domains, making the design of isoform-specific inhibitors particularly difficult. eurekaselect.comnih.gov

Several strategies are being employed to overcome these selectivity issues:

Targeting Unique Features of the ATP-Binding Pocket: While conserved, the ATP-binding site of GSK-3 does possess unique features that can be exploited. Rational, structure-based drug design aims to create inhibitors that interact with these specific regions, enhancing selectivity. researchgate.net An example of a selective ATP-competitive inhibitor is AR-A014418 , which shows greater selectivity for GSK-3 compared to many other kinases. selleckchem.com

Allosteric and Non-ATP Competitive Inhibition: To avoid the conserved ATP-binding site altogether, researchers are developing inhibitors that bind to other regions of the enzyme. nih.gov

Allosteric inhibitors bind to sites distinct from the active site, inducing a conformational change that inhibits kinase activity. nih.govchemrxiv.org This approach can offer greater selectivity and a more subtle, tunable modulation of GSK-3 activity. chemrxiv.orgacs.org

Non-ATP competitive inhibitors , such as the thiadiazolidinone (B1220539) (TDZD ) family, which includes Tideglusib (B1682902) , were the first of their kind. nih.govacs.orgTideglusib is an irreversible inhibitor that is believed to covalently modify a cysteine residue (Cys199) in the active site, a feature not present in all kinases, thereby conferring a degree of selectivity. selleckchem.commdpi.com

Substrate-Competitive Inhibitors (SCIs): This class of inhibitors targets the substrate-binding site, which is generally less conserved than the ATP pocket, offering a promising route to high selectivity. nih.govnih.gov The development of peptide-based SCIs like L803mts and small molecules designed through pharmacophore modeling has demonstrated the feasibility of this approach. nih.govnih.gov

Recent research has also focused on natural compounds as potential isoform-specific inhibitors. In one study, Psoralidin was identified as a more potent inhibitor of GSK-3α, while Rosmarinic acid showed higher potency against GSK-3β, highlighting a potential new avenue for developing selective therapeutics. biorxiv.org

Addressing the Complex and Context-Dependent Roles of Glycogen (B147801) Synthase Kinase-3 in Disease Pathogenesis

The therapeutic targeting of GSK-3 is complicated by its multifaceted and often contradictory roles in different cellular contexts. GSK-3 can act as both a tumor suppressor and a tumor promoter, depending on the cancer type and the status of other signaling pathways. frontiersin.org For instance, in some contexts, GSK-3β inactivation is linked to tumor promotion, while in others, its inhibition can suppress cancer cell proliferation and induce apoptosis. frontiersin.orgnih.gov

This duality stems from GSK-3's integration into numerous signaling networks:

Wnt/β-catenin Pathway: GSK-3 is a key negative regulator of the Wnt pathway. Its inhibition leads to the stabilization and accumulation of β-catenin, which can promote proliferation in some cancers like colorectal cancer. biologists.comnih.gov

PI3K/Akt Pathway: GSK-3 is a downstream target of the PI3K/Akt pathway. In many cancers where this pathway is hyperactive, GSK-3 is constitutively inhibited, suggesting that further inhibition might not be effective or could have unintended consequences. nih.gov

Neurodegenerative Diseases: In Alzheimer's disease, GSK-3 hyperactivity is implicated in the hyperphosphorylation of tau protein and increased amyloid-beta production. nih.govcellsignal.com However, complete inhibition may not be desirable, as GSK-3 is also essential for normal neuronal functions. nih.gov A moderate and controlled level of inhibition is likely required for long-term treatment. nih.gov

The challenge for researchers is to decipher these context-dependent functions to identify patient populations and disease subtypes that would most benefit from GSK-3 inhibition. This requires a deep understanding of the specific signaling landscape of the target cells. For example, studies using inhibitors like AR-A014418 have helped to probe these roles, showing that its use can suppress proliferation in gastric cancer and pancreatic cancer models. nih.govmdpi.com

Development of Novel Inhibitor Chemotypes and Diverse Inhibition Modes

The quest for better GSK-3 inhibitors has led to the exploration of a wide range of chemical scaffolds and inhibition mechanisms. nih.gov Moving beyond the initial ATP-competitive compounds, the field has expanded significantly.

| Inhibition Mode | Chemotype Class | Example Compounds | Key Characteristics |

| ATP-Competitive | Maleimides | 9-ING-41 (Elraglusib) , Bisindolylmaleimides | Compete directly with ATP for binding in the kinase's catalytic site. medchemexpress.com |

| Thiazoles | AR-A014418 | An early selective ATP-competitive inhibitor. selleckchem.com | |

| Indirubins | BIO (6-Bromoindirubin-3'-oxime) | A potent and reversible inhibitor derived from a natural product. medchemexpress.com | |

| Non-ATP Competitive | Thiadiazolidinones (TDZDs) | Tideglusib , TDZD-8 | The first class of non-ATP competitive inhibitors described; Tideglusib acts irreversibly. nih.govacs.orgmdpi.com |

| Squaramides | Compound 6j | A newer class of non-ATP competitive inhibitors identified through in silico and in vitro studies. mdpi.com | |

| Natural Products | Manzamine A | A marine alkaloid that acts as a non-ATP-competitive inhibitor. mdpi.com | |

| Substrate-Competitive | Peptide-based | L803mts | Designed based on the substrate-binding site, offering high selectivity. frontiersin.org |

| Small Molecules | Anthracenone–isoxazoles, Iminothiadiazoles (ITDZs) | Developed through computational screening and modeling of the substrate-binding pocket. nih.govfrontiersin.org | |

| Covalent | Various | Tideglusib , Ceftriaxone | Form a covalent bond with the enzyme, often leading to irreversible inhibition. selleckchem.commedchemexpress.com |

The development of these diverse chemotypes is crucial. Novel scaffolds, such as the tricyclic systems described in recent patents, continue to expand the chemical space for GSK-3 inhibition. bohrium.com The exploration of different inhibition modes—from reversible ATP-competitive to irreversible covalent and allosteric modulation—provides a toolkit of inhibitors with different pharmacological profiles, allowing for more nuanced therapeutic strategies. acs.orgfrontiersin.org For example, allosteric or substrate-competitive inhibitors may offer a more moderate level of inhibition, which could be ideal for chronic conditions where complete shutdown of the enzyme is undesirable. nih.gov

Exploration of Combination Therapies Involving Glycogen Synthase Kinase-3 Inhibitors

Given the central role of GSK-3 in multiple signaling pathways, combining its inhibitors with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. patsnap.com By targeting multiple nodes in a disease network, combination therapies can produce synergistic effects.

Examples of combination strategies include:

With Chemotherapy: GSK-3 inhibition has been shown to sensitize cancer cells to traditional chemotherapeutic agents. In glioblastoma and pancreatic cancer models, combining a GSK-3 inhibitor with DNA-damaging agents like temozolomide or gemcitabine (B846) resulted in synergistic cytotoxic effects. nih.govpatsnap.com A recent phase 1b trial was initiated to study elraglusib (9-ING-41) in combination with mFOLFIRINOX chemotherapy for advanced pancreatic cancer. stocktitan.net

With Targeted Agents: Combining GSK-3 inhibitors with other targeted drugs can be effective. For example, treating prostate cancer cells with the GSK-3 inhibitor AR-A014418 and the PPARγ agonist troglitazone potentiated the suppression of NF-κB activity and increased apoptosis. mdpi.com

With Immunotherapy: GSK-3 plays a role in regulating immune cell function. Its inhibition can enhance the cytotoxic activity of NK cells and T-cells. nih.govpatsnap.com Studies have shown that combining GSK-3 inhibitors like SB415286 with immune checkpoint inhibitors (e.g., anti-LAG-3 or anti-PD-1) significantly enhances anti-tumor immune responses in melanoma models. nih.gov This has led to clinical trials combining GSK-3 inhibitors with immunotherapy, such as the trial of elraglusib with the PD-1 inhibitor retifanlimab . stocktitan.net

These combination approaches hold the potential to achieve greater therapeutic effects with lower doses of individual drugs, potentially reducing toxicity and improving patient outcomes. researchgate.net

Identification and Validation of New Therapeutic Indications for Glycogen Synthase Kinase-3 Inhibition

While research has historically focused on the "classic" GSK-3 indications of Alzheimer's disease, bipolar disorder, and diabetes, the expanding understanding of its biological functions has opened up new therapeutic possibilities. eurekaselect.com

Emerging and potential indications include:

Cardiovascular Diseases: GSK-3 is implicated in cardiac hypertrophy, fibrosis, and the response to ischemic injury. ahajournals.org Isoform-specific roles are becoming clearer, with GSK-3α deletion showing potential to limit scar expansion after myocardial infarction, while GSK-3β inhibition may influence cardiac fibrosis. ahajournals.orgnih.gov

Inflammatory Diseases: GSK-3β activation promotes the production of pro-inflammatory cytokines, suggesting that its inhibition could be beneficial in various inflammatory conditions. nih.gov

Huntington's and Parkinson's Diseases: In Huntington's disease models, GSK-3 inhibition has been shown to reduce mutant huntingtin aggregates and improve motor function. frontiersin.org In Parkinson's disease, GSK-3 inhibition may protect against toxins and modulate α-synuclein pathology. cellsignal.com

Rare Diseases and Other Conditions: The role of GSK-3 is being explored in a growing number of disorders, including alopecia, schizophrenia, and circadian rhythm disorders. eurekaselect.com

The validation of these new indications requires extensive preclinical research using specific and well-characterized inhibitors to probe the enzyme's role in relevant disease models. As our knowledge of GSK-3's complex biology deepens, the list of potential applications for its inhibitors is likely to continue to grow, offering hope for treating a wider range of unmet medical needs.

Q & A

Q. How can researchers reconcile GSK-3β Inhibitor II’s pro-apoptotic effects in cancer models with its neuroprotective potential in neurodegenerative studies?

- Methodological Answer : Context-dependent factors include cell type (e.g., proliferative vs. post-mitotic), baseline GSK-3β activity, and crosstalk with PI3K/Akt or MAPK pathways. Use tissue-specific knockout models and single-cell RNA-seq to map divergent signaling networks .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing contradictory results in GSK-3β inhibitor studies?

Q. How should researchers validate target engagement of GSK-3β Inhibitor II in complex tissue environments (e.g., brain)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.